![molecular formula C16H15FN4O2 B2687259 2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2199248-46-7](/img/structure/B2687259.png)

2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

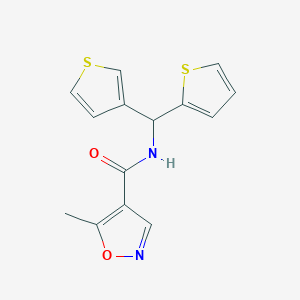

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, the azetidine ring, and the pyridazine ring in separate steps, followed by their connection through the appropriate carbon atoms. The exact synthetic route would depend on the specific reactions used to form these rings and the conditions under which these reactions are carried out .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its IUPAC name and the known structures of the functional groups it contains. The benzoxazole and pyridazine rings are aromatic and planar, while the azetidine ring is a three-membered ring with angle strain .Chemical Reactions Analysis

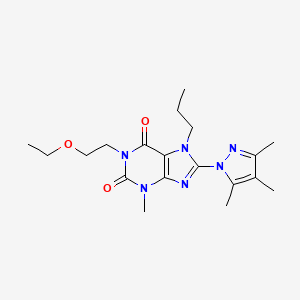

The compound’s reactivity would be influenced by the presence of the benzoxazole, azetidine, and pyridazine rings. These rings could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the benzoxazole, azetidine, and pyridazine rings. These rings could confer stability, rigidity, and possibly aromaticity to the molecule .科学研究应用

Synthesis and Biological Activity

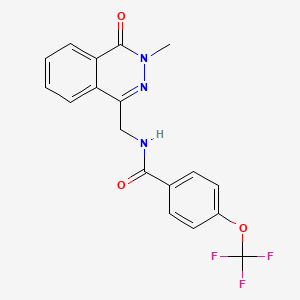

A study by Frigola et al. (1995) detailed the synthesis and properties of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-quinolones and naphthyridines with varied substituents, aimed at determining the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. This research highlighted the critical importance of absolute stereochemistry in enhancing antibacterial activity and oral efficacy, specifically noting that the (3S) configuration and the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety conferred the best activity Frigola et al., 1995.

Antimicrobial and Anticancer Properties

Desai et al. (2013) synthesized new 5-arylidene derivatives containing a fluorine atom in the benzoyl group starting compound, which were evaluated for their antimicrobial screening against various bacterial and fungal strains. The presence of the fluorine atom was found essential for enhancing antimicrobial activity, showing the potential of fluorine-containing compounds in antimicrobial applications Desai et al., 2013.

Synthesis and Evaluation for Therapeutic Applications

Rajulu et al. (2014) designed and synthesized a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones. These compounds were characterized and tested for their in vitro antimicrobial and anti-proliferative activity, with one compound exhibiting good antibacterial activity and others showing promising anticancer properties against various cell lines Rajulu et al., 2014.

Antioxidant and Anticancer Effects

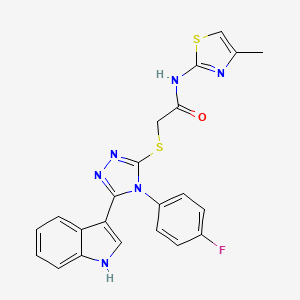

Mistry et al. (2017) explored the azide–alkyne cycloaddition to generate hesperetin-based phenyl substituted 1,2,3-triazolyls, assessing their in vitro antioxidant and cancerous cell inhibitory prospects. This study demonstrates the potential of semi-synthetic natural product derivatives in expressing antioxidant and anticancer effects, particularly highlighting the significance of electron withdrawing and donating groups on phenyl rings attached to the triazole core Mistry et al., 2017.

未来方向

属性

IUPAC Name |

2-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c1-10-2-5-15(22)21(19-10)9-11-7-20(8-11)16-18-13-4-3-12(17)6-14(13)23-16/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUCREWIVDORAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)